molecular formula C22H27NO4 B3632494 3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE

3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE

Cat. No.: B3632494
M. Wt: 369.5 g/mol
InChI Key: AIFDOAMOLNBGPM-UHFFFAOYSA-N
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Description

3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core structure fused with a cycloheptane ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with a suitable diketone under acidic conditions.

    Cycloheptane Ring Formation: The cycloheptane ring is introduced via a cyclization reaction, often using a Lewis acid catalyst.

    Piperidine Moiety Introduction: The piperidine moiety is introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an appropriate leaving group on the chromenone derivative.

    Final Coupling: The final step involves coupling the piperidine-substituted chromenone with an oxoethoxy group under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of novel polymers and materials with unique optical and electronic properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to specific receptors, modulating biological responses.

Medicine

    Drug Development: The compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. The piperidine moiety can interact with enzyme active sites, inhibiting their activity. The chromenone core can bind to receptors, modulating signal transduction pathways. These interactions lead to changes in cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-(4-Methylpiperidin-1-yl)aniline
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-

Uniqueness

Compared to similar compounds, 3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE stands out due to its unique combination of a chromenone core, a cycloheptane ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-15-9-11-23(12-10-15)21(24)14-26-16-7-8-18-17-5-3-2-4-6-19(17)22(25)27-20(18)13-16/h7-8,13,15H,2-6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFDOAMOLNBGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Reactant of Route 2
Reactant of Route 2
3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Reactant of Route 3
Reactant of Route 3
3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Reactant of Route 4
Reactant of Route 4
3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Reactant of Route 5
Reactant of Route 5
3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Reactant of Route 6
Reactant of Route 6
3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE

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